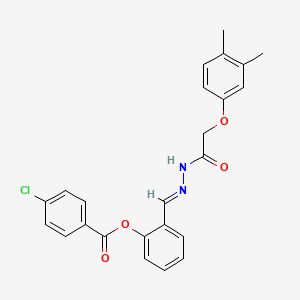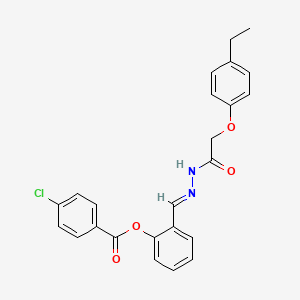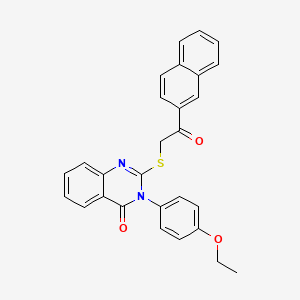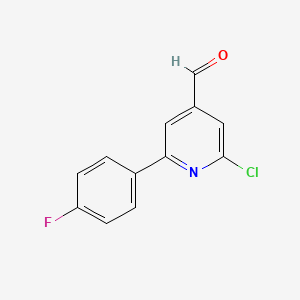
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O4 and a molecular weight of 436.899 g/mol . This compound is known for its unique chemical structure, which includes a phenyl ring substituted with a 4-chlorobenzoate group and a carbohydrazonoyl linkage to a dimethylphenoxyacetyl moiety. It is used primarily in scientific research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves several steps. The starting materials typically include 3,4-dimethylphenol, acetic anhydride, and 4-chlorobenzoic acid. The synthetic route generally follows these steps:
Acetylation: 3,4-dimethylphenol is acetylated using acetic anhydride to form 3,4-dimethylphenoxyacetyl.
Hydrazonation: The acetylated product is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Esterification: Finally, the carbohydrazonoyl intermediate is esterified with 4-chlorobenzoic acid to yield the final product.
Análisis De Reacciones Químicas
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s phenyl and benzoate groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but includes a bromine atom, which may alter its reactivity and biological activity.
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound differs in the position of the chloro group, which can affect its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
765287-70-5 |
|---|---|
Fórmula molecular |
C24H21ClN2O4 |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
[2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-16-7-12-21(13-17(16)2)30-15-23(28)27-26-14-19-5-3-4-6-22(19)31-24(29)18-8-10-20(25)11-9-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
Clave InChI |
HDWROLFLQKTTPZ-VULFUBBASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)


![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)

![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)

